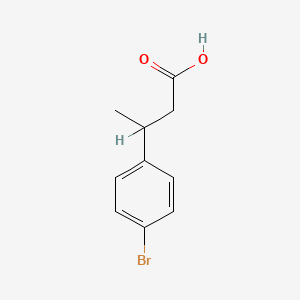

3-(4-Bromophenyl)butanoic acid

Description

Overview of Aryl-Substituted Butanoic Acids in Organic Synthesis and Medicinal Chemistry

Aryl-substituted butanoic acids are a class of organic compounds that feature a butanoic acid skeleton attached to an aromatic ring. This structural motif is of considerable interest in several areas of chemistry. In organic synthesis, these compounds serve as versatile building blocks for constructing more complex molecules. Their carboxylic acid group can undergo a variety of chemical transformations, including esterification and amidation, allowing for the creation of diverse derivatives.

In the realm of medicinal chemistry, aryl-substituted butanoic acids are recognized as privileged substructures, meaning they are frequently found in biologically active compounds and drugs. For instance, certain derivatives have been investigated for their potential as inhibitors of enzymes like HIV-1 integrase and for their antiproliferative effects on cancer cells. acs.orgacs.org The synthesis of chiral β-aryl-γ-amino acid derivatives, which are structurally related to aryl-substituted butanoic acids, has been a key step in developing pharmaceuticals like (R)-baclofen. acs.orgfigshare.com

Significance of Bromine Substitution in Aromatic Systems for Chemical Reactivity and Biological Activity

The introduction of a bromine atom to an aromatic ring, a process known as bromination, significantly alters the molecule's properties. acs.org Bromine is an electron-withdrawing group, which can deactivate the aromatic ring towards further electrophilic substitution. scirp.orgmsu.edu However, it is also an ortho-, para-directing substituent, guiding the position of incoming chemical groups. This control over reactivity and regioselectivity is a powerful tool in multi-step organic syntheses. uoanbar.edu.iqfiveable.me The carbon-bromine bond also provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in forming new carbon-carbon bonds. scirp.org

From a medicinal chemistry perspective, the inclusion of bromine can have profound effects on a molecule's biological activity. nih.gov The bromine atom can increase the lipophilicity of a compound, potentially enhancing its ability to cross biological membranes. mdpi.comump.edu.pl It can also participate in halogen bonding, a type of non-covalent interaction that can influence how a drug binds to its target protein, sometimes leading to increased potency and selectivity. ump.edu.pl A wide range of brominated compounds isolated from marine organisms have demonstrated significant biological activities, including antimicrobial and anticancer effects. mdpi.comnih.govcyberleninka.ru

Research Landscape and Gaps in the Study of 3-(4-Bromophenyl)butanoic Acid

Current research on this compound has largely focused on its synthesis, particularly the development of methods to produce it in an enantiomerically pure form. A notable example is the large-scale synthesis of (S)-3-(4-Bromophenyl)butanoic acid. orgsyn.orgorgsyn.org This process involves a rhodium-catalyzed asymmetric Michael addition of p-bromophenyl boronic acid to ethyl crotonate, followed by hydrolysis of the resulting ester. orgsyn.org This method is highlighted for its simplicity, scalability, and cost-effectiveness, yielding a valuable building block for the pharmaceutical industry. orgsyn.org

Despite these advances in its synthesis, there appears to be a gap in the literature regarding the comprehensive evaluation of the biological activities and potential therapeutic applications of this compound itself. While the broader classes of aryl-substituted butanoic acids and brominated aromatic compounds are known for their medicinal properties, specific studies detailing the bioactivity of this particular molecule are not widely reported in the initial search results.

Scope and Objectives of Academic Inquiry

Further academic inquiry into this compound should aim to bridge the existing research gap. The primary objectives of future studies could include:

Exploration of Synthetic Derivatives: Synthesizing a library of derivatives by modifying the carboxylic acid group to explore a wider range of chemical space.

Biological Screening: Conducting comprehensive biological screenings of the parent compound and its derivatives against various therapeutic targets, such as enzymes and receptors implicated in diseases.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure of this compound affect its biological activity to guide the design of more potent and selective compounds.

Mechanistic Studies: Elucidating the mechanism of action for any identified biological activities to understand how the compound functions at a molecular level.

By pursuing these objectives, the scientific community can fully unlock the potential of this compound and its derivatives as tools for chemical biology and as leads for drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBASDSAHBADZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967598 | |

| Record name | 3-(4-Bromophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53086-46-7 | |

| Record name | Benzenepropanoic acid, 4-bromo-beta-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053086467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Bromophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-BROMOPHENYL)BUTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 4 Bromophenyl Butanoic Acid

Enantioselective Synthesis Strategies

Enantioselective synthesis is paramount for obtaining optically active 3-(4-Bromophenyl)butanoic acid. The key strategies rely on asymmetric Michael addition reactions to introduce the chiral center, followed by the hydrolysis of the resulting ester.

Asymmetric Michael Addition Reactions to Chiral Acceptors

A highly effective method for establishing the stereochemistry at the C3 position is the asymmetric Michael addition, a type of conjugate addition reaction. This approach involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst.

The core of the enantioselective synthesis is the rhodium(I)-catalyzed conjugate addition of an arylboronic acid to an α,β-unsaturated ester. orgsyn.orgorgsyn.org Specifically, (4-Bromophenyl)boronic acid is added to ethyl crotonate. This reaction is facilitated by a rhodium catalyst, such as bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430), which enables the formation of the crucial carbon-carbon bond at the β-position of the ester. orgsyn.org The reaction proceeds effectively in a solvent system like 1,4-dioxane (B91453) and water. orgsyn.org

Reactants and Catalysts for Asymmetric Michael Addition

| Role | Compound Name | Quantity (for 125 mmol scale) |

|---|---|---|

| Aryl Source | (4-Bromophenyl)boronic acid | 25.1 g (125 mmol) |

| Michael Acceptor | Ethyl (E)-but-2-enoate (Ethyl Crotonate) | 18.6 mL (150 mmol) |

| Catalyst Precursor | Bis(norbornadiene)rhodium(I) tetrafluoroborate | 467 mg (1.25 mmol) |

| Chiral Ligand | (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl | 780 mg (1.25 mmol) |

| Base | Triethylamine | 17.5 mL (125 mmol) |

| Solvent | 1,4-Dioxane | 250 mL |

Stereocontrol is achieved through the use of a chiral ligand that coordinates with the rhodium(I) center, creating a chiral environment for the reaction. researchgate.net The atropisomeric bisphosphine ligand, (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), is particularly effective in this role. orgsyn.orgorgsyn.org The specific stereochemistry of the BINAP ligand directly determines the absolute configuration of the product. When (R)-BINAP is used as the ligand, the conjugate addition yields (S)-Ethyl 3-(4-bromophenyl)butanoate as the major product. orgsyn.org Conversely, using (S)-BINAP would result in the formation of the (R)-enantiomer. orgsyn.org This high degree of stereocontrol makes the rhodium/BINAP system a powerful tool in asymmetric catalysis. researchgate.net

Optimized Conditions for Rhodium-Catalyzed Addition

| Parameter | Condition |

|---|---|

| Temperature | 30 °C |

| Reaction Time | 21 hours |

| Conversion Rate | ~95% |

Hydrolysis of Chiral Esters to Enantiomerically Pure Carboxylic Acids

The final step in the synthesis is the conversion of the chiral ester intermediate into the desired carboxylic acid. This is typically achieved through hydrolysis, a reaction that cleaves the ester bond.

The enantiomerically enriched (S)-Ethyl 3-(4-bromophenyl)butanoate is hydrolyzed under basic conditions to afford (S)-3-(4-Bromophenyl)butanoic acid. orgsyn.org The procedure involves treating the ester with a solution of sodium hydroxide (B78521) (NaOH) in a mixture of methanol (B129727) (MeOH) and water. orgsyn.org The reaction mixture is heated to 50 °C for approximately one hour to ensure the complete cleavage of the ester. orgsyn.org Following the hydrolysis, an acidic workup is performed to protonate the carboxylate salt, leading to the precipitation of the final carboxylic acid product. orgsyn.org This straightforward and efficient hydrolysis step proceeds without racemization of the chiral center, thus preserving the enantiomeric purity established in the preceding asymmetric Michael addition. orgsyn.orgorgsyn.org

Conditions for Basic Hydrolysis

| Parameter | Condition |

|---|---|

| Reagents | Sodium Hydroxide (NaOH) |

| Solvents | Methanol (MeOH), Water |

| Temperature | 50 °C |

Impact of Reaction Parameters on Chiral Purity

The enantiomeric purity of this compound is significantly influenced by the parameters of the synthetic reaction. In asymmetric synthesis, even minor adjustments to conditions can lead to substantial variations in the enantiomeric excess (e.e.). For instance, in chromatographic methods used to determine enantiomeric purity, deliberate changes in operating parameters reveal their impact. Variations in the mobile phase composition, such as a 1% change in ethanol (B145695) concentration, can alter retention times, while temperature fluctuations (e.g., ±5°C) and flow rate adjustments (e.g., 0.8 to 1.2 ml/min) can affect the resolution between enantiomers.

During synthesis, such as the rhodium-catalyzed asymmetric Michael addition of p-bromophenyl boronic acid to ethyl crotonate, the choice of chiral ligand is paramount in determining the initial enantiomeric excess of the resulting ester precursor. orgsyn.org Subsequent steps, particularly purification, are then employed to enhance this initial purity. orgsyn.org The process of hydrolysis of the ester followed by crystallization is a critical stage where temperature and solvent choice directly impact the final chiral purity of the acid. orgsyn.org

Table 1: Influence of Analytical Parameters on Chiral Resolution

| Parameter | Variation | Observed Effect on Chiral Separation | Source |

|---|---|---|---|

| Mobile Phase | ± 1% Ethanol | Change in retention times | |

| Temperature | ± 5°C | Resolution remained above 3.0 |

Nickel-Catalyzed Asymmetric Hydrogenation Approaches

Nickel-catalyzed asymmetric hydrogenation represents a cost-effective and sustainable approach for synthesizing chiral compounds like this compound from prochiral olefins. morressier.com This methodology has proven effective for the hydrogenation of various unsaturated bonds, including those in cinnamic acid esters and α,β-unsaturated carboxylic acids, to produce chiral products with high enantioselectivity. researchgate.netrsc.org

The typical catalytic system involves a simple nickel salt, such as nickel acetate (B1210297) (Ni(OAc)₂), combined with a chiral bisphosphine ligand. researchgate.netrsc.org The choice of ligand is crucial for achieving high stereoselectivity. Strongly σ-donating and sterically demanding bisphosphines, like (R,R)-BenzP* or BINAPINE, have been shown to be highly effective. researchgate.netnih.gov The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent, with formic acid sometimes used as a safe and economical hydrogen source in transfer hydrogenation variants. nih.govntu.edu.sg These methods can achieve high yields and excellent enantiomeric excess (up to 99% yield and 96% e.e. in related systems), making them valuable for producing chiral intermediates for the pharmaceutical industry. rsc.org

Table 2: Representative Nickel Catalysts for Asymmetric Hydrogenation

| Nickel Precursor | Chiral Ligand | Substrate Type | Key Feature | Source(s) |

|---|---|---|---|---|

| Nickel Acetate (Ni(OAc)₂) | (R,R)-BenzP* | α-Substituted acrylic acids | Achieves high substrate/catalyst ratio (up to 10,000) | researchgate.net |

| Not Specified | BINAPINE | α- and β-Unsaturated esters | Effective for synthesis of chiral α- and β-amino acids | nih.gov |

| Nickel Acetate | R-BINAP | Substituted cinnamic acid esters | High yields (up to 99%) and enantioselectivity (up to 96% e.e.) | rsc.org |

Derivatization for Chiral Purity Enhancement (e.g., Reverse Crystallization)

Following asymmetric synthesis, the resulting chiral product often requires further purification to achieve the high enantiomeric purity demanded by pharmaceutical applications. A common strategy involves the hydrolysis of an ester precursor, such as (S)-ethyl 3-(4-bromophenyl)butanoate, to the corresponding carboxylic acid. orgsyn.org This step is then followed by a specialized purification technique to enhance the chiral purity. orgsyn.org

One effective method is reverse crystallization. In this process, the crude carboxylic acid, which may have an initial enantiomeric purity of around 88% e.e., is subjected to crystallization under carefully controlled conditions. orgsyn.org This technique exploits the different crystallization behaviors of the racemate and the desired enantiomer to selectively crystallize and remove the minor enantiomer or the racemic compound, thereby enriching the mother liquor with the desired enantiomer. orgsyn.orgbohrium.com This process is scalable, cost-effective, and capable of producing highly valuable building blocks with high enantiomeric purity. orgsyn.org

General Synthetic Routes and Precursors

Esterification of this compound with ethanol (e.g., Sulfuric Acid Catalysis)

The esterification of this compound with ethanol is a classic example of the Fischer esterification reaction. quora.com This process involves heating the carboxylic acid with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). chemguide.co.ukmasterorganicchemistry.com

Nickel-Catalyzed Reductive Alkylation of Aryl Bromides

Nickel-catalyzed reductive cross-coupling provides a powerful method for forming C(sp²)-C(sp³) bonds, allowing for the synthesis of alkylated arenes directly from two electrophilic partners without the need for pre-formed organometallic reagents. nih.govorganic-chemistry.org This approach can be applied to the synthesis of this compound derivatives.

In this strategy, an aryl bromide (e.g., a 4-bromophenyl derivative) is coupled with an alkyl halide (e.g., a 3-halobutanoate derivative) in the presence of a nickel catalyst and a stoichiometric reductant, such as zinc or manganese powder. nih.govorganic-chemistry.org The reaction is often facilitated by the addition of ligands, such as bipyridines or phosphines, which stabilize the nickel catalytic species. organic-chemistry.orgorganic-chemistry.org These protocols are known for their high functional-group tolerance and can often be performed under relatively mild conditions. nih.govnih.gov The use of additives like pyridine (B92270) can enhance reactivity and selectivity. organic-chemistry.org This method avoids the preparation of moisture-sensitive organometallic reagents, making it an operationally simple and robust route for constructing the carbon skeleton of the target molecule. organic-chemistry.org

Table 3: Components of Nickel-Catalyzed Reductive Alkylation

| Component | Example(s) | Function | Source(s) |

|---|---|---|---|

| Catalyst | NiI₂, Ni(OAc)₂ | Facilitates the cross-coupling reaction | researchgate.netnih.gov |

| Ligand | Bipyridine derivatives, Phosphine derivatives | Stabilizes catalyst, improves selectivity | organic-chemistry.orgorganic-chemistry.org |

| Reductant | Zinc (Zn), Manganese (Mn) | Provides electrons for the reductive cycle | nih.govorganic-chemistry.org |

| Additive | Pyridine, MgCl₂ | Enhances reactivity and efficiency | organic-chemistry.org |

Cross-Coupling Methodologies involving this compound derivatives

Cross-coupling reactions offer a versatile platform for the synthesis of this compound and its precursors. A notable example is the asymmetric Michael addition, a type of conjugate addition reaction, which can be used to construct the chiral carbon framework of the molecule. orgsyn.org

In one specific application, (4-bromophenyl)boronic acid is coupled with ethyl crotonate in the presence of a chiral rhodium-BINAP based catalyst. orgsyn.org This reaction proceeds via a 1,4-addition mechanism to form (S)-ethyl 3-(4-bromophenyl)butanoate with high yield and enantioselectivity. orgsyn.org This ester can then be readily hydrolyzed to the final acid product. This method is highly efficient and scalable, providing a direct route to the enantiomerically enriched target compound. orgsyn.org While palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling are common for linking aryl groups, the rhodium-catalyzed conjugate addition is particularly well-suited for creating the specific structure of this compound from readily available starting materials. orgsyn.orgnih.gov

Synthesis from 4-(4-bromophenyl)-2,4-dioxobutanoic acid (e.g., Claisen Condensation)

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or between an ester and another carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. organic-chemistry.orgmasterorganicchemistry.com While a specific documented synthesis of this compound directly from 4-(4-bromophenyl)-2,4-dioxobutanoic acid is not detailed in the provided research, a hypothetical pathway can be proposed based on the principles of the Claisen condensation and subsequent reactions.

A plausible synthetic route would involve an intramolecular Claisen condensation (a Dieckmann condensation) of a suitable diester precursor, followed by hydrolysis and decarboxylation. However, starting from 4-(4-bromophenyl)-2,4-dioxobutanoic acid, a more direct, albeit hypothetical, pathway would involve selective reduction and subsequent rearrangement or cleavage. A typical Claisen condensation involves the deprotonation of an α-hydrogen of an ester by a strong base (like sodium ethoxide) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. masterorganicchemistry.com The driving force for the reaction is the formation of a highly stabilized enolate of the resulting β-keto ester. organic-chemistry.org

Chemical Reactivity and Functional Group Transformations

The chemical nature of this compound is defined by two primary reactive sites: the carboxylic acid moiety and the bromophenyl group. These functional groups allow for a diverse range of chemical transformations.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for various transformations, including the formation of esters and amides.

Esterification of this compound can be readily achieved through standard methods, most commonly the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. oit.edu

The reaction mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack. oit.edu

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. oit.edu

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. oit.edu

Elimination of water to form a protonated ester. oit.edu

Deprotonation to yield the final ester product and regenerate the acid catalyst. oit.edu

For example, the reaction with ethanol would produce ethyl 3-(4-bromophenyl)butanoate, a compound that itself is a precursor in some synthetic routes to the parent acid via hydrolysis. orgsyn.orgorgsyn.org

The formation of an amide bond from this compound and an amine requires the activation of the carboxylic acid. bachem.com Direct reaction is generally not feasible and requires the use of coupling reagents to convert the hydroxyl group of the carboxylate into a better leaving group. uni-kiel.de

A wide variety of modern peptide coupling reagents are available for this purpose, which facilitate high-yield amide bond formation while minimizing side reactions and racemization at adjacent chiral centers. uni-kiel.de These reagents are broadly classified into carbodiimide, phosphonium, and aminium (uronium) types. bachem.com

Common Peptide Coupling Reagents:

| Reagent Class | Examples | Activating Species Generated |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | O-acylisourea intermediate |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | OBt (1-hydroxybenzotriazole) esters |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | OBt or OAt (1-hydroxy-7-azabenzotriazole) esters |

The general process involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive activated ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and release of a byproduct. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) are often used with carbodiimides to suppress racemization and improve reaction efficiency. peptide.com

Reactions Involving the Bromophenyl Group

The aryl bromide functionality serves as a key site for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions.

Nickel-catalyzed cross-coupling reactions provide a powerful method for forming C(sp²)–C(sp³) bonds by coupling aryl halides with alkyl halides. nih.govnih.gov This cross-electrophile coupling methodology is particularly valuable as it joins two electrophilic partners through a reductive catalytic cycle. rsc.org

In a typical reaction, this compound (or its ester derivative to protect the acidic proton) would be reacted with an alkyl halide in the presence of a nickel catalyst, a suitable ligand, and a stoichiometric reductant (e.g., zinc or manganese metal). orgsyn.org

Key Components of Nickel-Catalyzed Cross-Coupling:

Nickel Precatalyst: Simple nickel salts like NiI₂ or NiCl₂ are often used. nih.gov

Ligand: Bidentate nitrogen-based ligands, such as 4,4′-di-methoxy-2,2′-bipyridine or phenanthroline derivatives, are commonly employed to stabilize the nickel catalyst and modulate its reactivity. orgsyn.org

Reductant: A metal like zinc or manganese is used to reduce the nickel catalyst to its active catalytic state. orgsyn.org

Solvent: Amide solvents such as 1,3-dimethylpropyleneurea (DMPU) or dimethylformamide (DMF) are typical. nih.gov

The catalytic cycle is proposed to involve the reaction of an alkyl electrophile to generate an alkyl radical, which then combines with an (L)NiII(Ar)X intermediate. orgsyn.org This is followed by rapid reductive elimination to form the carbon-carbon bond and regenerate the nickel catalyst. orgsyn.org This approach allows for the direct coupling of the bromophenyl group with a variety of primary and secondary alkyl halides. nih.govrsc.org

Electronic Effects of para-Bromo Substitution on Aromatic Reactivity

The reactivity of the aromatic ring in this compound during electrophilic aromatic substitution is significantly influenced by the electronic properties of the bromine atom at the para-position. The bromo-substituent exerts two opposing electronic effects: the inductive effect (-I) and the mesomeric or resonance effect (+M).

Conversely, the bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene (B151609) ring. This electron-donating resonance effect (+M) increases the electron density at the ortho and para positions relative to the meta position. Because the bromine atom occupies the para position, this resonance effect primarily enriches the two ortho positions. In electrophilic aromatic substitution reactions, the incoming electrophile is therefore directed to attack these ortho positions. The interplay of these effects results in the bromo group being classified as a deactivating, yet ortho-, para-directing substituent.

Table 1: Summary of Electronic Effects of para-Bromo Substituent

| Electronic Effect | Description | Impact on Aromatic Ring | Directing Influence |

|---|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to bromine's high electronegativity. | Deactivation (slower reaction rate compared to benzene). | General deactivation of the entire ring. |

| Mesomeric Effect (+M) | Donation of lone-pair electrons from bromine into the aromatic π-system. | Activation of ortho and para positions relative to meta. | Ortho-directing (since para is blocked). |

Reduction and Oxidation Reactions of the Butanoic Acid Chain

The butanoic acid portion of this compound can undergo characteristic reactions of carboxylic acids, primarily reduction. The carboxylic acid functional group is generally resistant to oxidation under standard conditions.

Reduction: The carboxyl group (-COOH) can be reduced to a primary alcohol (-CH₂OH). This transformation requires powerful reducing agents, as milder reagents are typically ineffective. A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Oxidation: The carboxylic acid group itself is at a high oxidation state and is not readily oxidized further. The aliphatic chain is also generally stable to oxidation, except under harsh conditions that would likely compromise the aromatic ring as well.

Table 2: Key Reactions of the Butanoic Acid Chain

| Reaction Type | Reagent(s) | Product Functional Group | Resulting Compound Name |

|---|

| Reduction | 1. LiAlH₄ in THF2. H₂O/H⁺ workup | Primary Alcohol (-CH₂OH) | 4-(4-Bromophenyl)butan-1-ol |

Cyclization Reactions and Heterocyclic Compound Formation (e.g., Pyrazoles, Pyrazoline)

While this compound itself is not the direct precursor in all heterocyclic syntheses, its structural motif is integral to forming such compounds. A closely related derivative, 4-(4-bromophenyl)-2,4-dioxobutanoic acid, serves as a key starting material for the synthesis of substituted pyrazolines. mdpi.comresearchgate.netresearchgate.net

In a characteristic reaction, 4-(4-bromophenyl)-2,4-dioxobutanoic acid is treated with thiosemicarbazide (B42300) in boiling ethanol. mdpi.comresearchgate.netresearchgate.net This process involves a condensation and subsequent intramolecular cyclization reaction. The reaction yields 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, a complex pyrazoline derivative. mdpi.comresearchgate.netresearchgate.net This transformation highlights how the carbon skeleton derived from the bromophenylbutanoic acid structure can be elaborated into valuable heterocyclic systems. mdpi.com

Table 3: Synthesis of a Pyrazoline Derivative

| Starting Material | Reagent(s) | Key Transformation | Heterocyclic Product |

|---|

Michael Addition Reactions

The synthesis of this compound can be efficiently achieved through a Michael addition (or conjugate addition) reaction. orgsyn.orgorgsyn.org This method is a powerful tool for forming carbon-carbon bonds. wikipedia.org In this context, the reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.com

An established large-scale, enantioselective synthesis utilizes (4-bromophenyl)boronic acid as the Michael donor and an α,β-unsaturated ester, ethyl (E)-but-2-enoate (ethyl crotonate), as the Michael acceptor. orgsyn.org The reaction is catalyzed by a rhodium complex with a chiral BINAP ligand, which ensures high stereoselectivity. orgsyn.org The addition of the 4-bromophenyl group occurs at the β-carbon of the ethyl crotonate, leading to the formation of (S)-ethyl 3-(4-bromophenyl)butanoate. orgsyn.org Subsequent hydrolysis of the ester group yields the final product, (S)-3-(4-Bromophenyl)butanoic acid. orgsyn.orgorgsyn.org

Table 4: Components of the Michael Addition for Synthesis

| Reaction Role | Compound | Chemical Name |

|---|---|---|

| Michael Donor | (4-Bromophenyl)boronic acid | (4-Bromophenyl)boronic acid |

| Michael Acceptor | Ethyl (E)-but-2-enoate | Ethyl crotonate |

| Catalyst System | Rh(NBD)₂BF₄ / (R)-BINAP | Bis(norbornadiene)rhodium(I) tetrafluoroborate / (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |

| Initial Product | (S)-Ethyl 3-(4-bromophenyl)butanoate | (S)-Ethyl 3-(4-bromophenyl)butanoate |

| Final Product (after hydrolysis) | (S)-3-(4-Bromophenyl)butanoic acid | (S)-3-(4-Bromophenyl)butanoic acid |

Advanced Analytical Techniques for Characterization of 3 4 Bromophenyl Butanoic Acid and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental to the structural elucidation of 3-(4-Bromophenyl)butanoic acid, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer a complete picture of the molecule's carbon-hydrogen framework.

The ¹H NMR spectrum of this compound displays characteristic signals for both its aliphatic and aromatic protons. The exact chemical shifts can vary slightly depending on the deuterated solvent used for analysis. docbrown.info

In deuterochloroform (CDCl₃), the carboxylic acid proton appears as a broad singlet far downfield, typically around 10.84 ppm. uni.lu The aromatic protons on the para-substituted phenyl ring appear as two distinct multiplets, one for the two protons ortho to the bromo group (around 7.46–7.39 ppm) and another for the two protons meta to the bromo group (around 7.14–7.06 ppm). uni.lu

The aliphatic portion of the molecule gives rise to three distinct signals. The methine proton (CH) adjacent to the aromatic ring is observed as a multiplet (specifically a sextet or triplet of quartets) around 3.24 ppm. The diastereotopic methylene (B1212753) protons (CH₂) adjacent to the carboxylic acid group appear as a multiplet between 2.67 and 2.52 ppm. The methyl group (CH₃) protons appear as a doublet around 1.30 ppm, coupled to the methine proton with a typical coupling constant (J) of 7.0 Hz. uni.lu

A similar pattern is observed when the spectrum is recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), though the chemical shifts are slightly different. For instance, the methyl doublet appears at approximately 1.13 ppm (J = 6.9 Hz). docbrown.info

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Coupling Constant (J) (Hz) |

|---|---|---|---|---|---|

| -COOH | 10.84 | br s | - | - | - |

| Aromatic H (ortho to Br) | 7.46 - 7.39 | m | - | - | - |

| Aromatic H (meta to Br) | 7.14 - 7.06 | m | - | - | - |

| -CH- | 3.24 | tq | 7.2 | 3.11 - 3.20 | - |

| -CH₂- | 2.67 - 2.52 | m | - | 2.42 | 7.6 |

| -CH₃ | 1.30 | d | 7.0 | 1.13 | 6.9 |

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is typically the most downfield signal, appearing around 177-178 ppm. The aromatic carbons show four distinct signals: the carbon bearing the bromo group, the ipso-carbon attached to the butanoic acid chain, and the two pairs of equivalent ortho and meta carbons. nih.gov The aliphatic carbons—methine (CH), methylene (CH₂), and methyl (CH₃)—are observed in the upfield region of the spectrum. nih.gov

| Carbon Assignment | Typical Chemical Shift (δ) Range (ppm) |

|---|---|

| -C=O | 177 - 178 |

| Aromatic C-Br | ~144 |

| Aromatic C-ipso | ~120 |

| Aromatic CH (ortho to Br) | ~132 |

| Aromatic CH (meta to Br) | ~129 |

| -CH- | ~36 |

| -CH₂- | ~43 |

| -CH₃ | ~22 |

Quantitative ¹H NMR (qNMR) is an accurate method for determining the purity of this compound. This technique involves adding a known amount of an internal standard with a well-resolved signal to a precisely weighed sample of the analyte. By comparing the integral of a specific proton signal from the analyte with that of the internal standard, the absolute purity of the compound can be calculated. For example, the purity of (S)-3-(4-Bromophenyl)butanoic acid has been determined to be 99.2% using 1,3-dimethoxybenzene (B93181) as the internal standard. docbrown.info Similarly, the purity of its precursor, (S)-ethyl 3-(4-bromophenyl)butanoate, was found to be 92% by weight using the same technique. docbrown.infouni.lu

Infrared (IR) Spectroscopy (e.g., Carbonyl Stretching Frequencies)

The carbonyl (C=O) stretching vibration is another key diagnostic peak. For saturated aliphatic carboxylic acids, this strong absorption typically occurs between 1725 and 1700 cm⁻¹. docbrown.info The presence of the phenyl ring may slightly shift this frequency. Additionally, C-H stretching vibrations for the alkyl and aromatic portions of the molecule would be observed around 3000-2850 cm⁻¹, and C-O stretching would appear in the 1320-1210 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Strong, Broad |

| C-H (Aromatic/Alkyl) | Stretching | 3100 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Strong |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows molecular ion peaks (M⁺) at m/z 242 and 244, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio. uni.lu Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) can detect the ammonium (B1175870) adduct of the molecule ([M+NH₄]⁺) at m/z 260 and 262. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental formula. For (S)-3-(4-Bromophenyl)butanoic acid, the calculated mass for the deprotonated molecule ([M–H]⁻, C₁₀H₁₀BrO₂⁻) is 240.9870. The experimentally found mass precisely matches this value, confirming the molecular formula. docbrown.info

| Technique | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| GC-MS | [M]⁺ | - | 242/244 |

| LC-MS | [M+NH₄]⁺ | - | 260/262 |

| HRMS | [M-H]⁻ | 240.9870 | 240.9870 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable tools in the synthesis and purification of this compound, providing critical information at various stages of the process.

Thin Layer Chromatography (TLC) serves as a rapid and efficient method for monitoring the progress of chemical reactions in real-time. libretexts.orgyoutube.com In the synthesis of (S)-3-(4-bromophenyl)butanoic acid and its precursors, TLC is used to track the consumption of starting materials and the formation of the desired product. orgsyn.org By comparing the spots of the reaction mixture with those of the starting materials and the expected product, chemists can determine the appropriate time to terminate the reaction. libretexts.org For instance, during the synthesis of (S)-ethyl 3-(4-bromophenyl)butanoate, the reaction is monitored by observing the disappearance of the 4-bromophenylboronic acid spot and the appearance of the product spot. orgsyn.org The final hydrolysis step to the carboxylic acid is also monitored to ensure no product is left in the organic layer during extraction. orgsyn.orgorgsyn.org

| Compound | Mobile Phase | Rf Value | Visualization |

|---|---|---|---|

| (3S)-3-(4-Bromophenyl)butanoic acid | 50% Ethyl Acetate (B1210297) in Hexanes | 0.65 | KMnO4, UV |

| (S)-Ethyl 3-(4-bromophenyl)butanoate | 10% Ethyl Acetate in Hexanes | 0.57 | KMnO4, UV |

| 4-Bromophenylboronic acid | 50% Ethyl Acetate in Hexanes | 0.52 | KMnO4, UV |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to confirm the identity and purity of volatile compounds. The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer. researchgate.net In the analysis of this compound and its ethyl ester intermediate, GC-MS provides crucial data. The retention time (Rt) is characteristic of the compound under specific GC conditions, while the mass spectrum confirms its molecular weight and elemental composition. orgsyn.orgorgsyn.org The presence of bromine is readily identified by the characteristic isotopic pattern of two peaks of nearly equal intensity separated by two mass units (m/z and m/z+2), corresponding to the 79Br and 81Br isotopes. orgsyn.org For example, analysis of the intermediate (S)-ethyl 3-(4-bromophenyl)butanoate showed a single peak with 100% area, indicating high purity. orgsyn.org

| Compound | Retention Time (Rt) | Mass Spectrum (M+ m/z) |

|---|---|---|

| (3S)-3-(4-Bromophenyl)butanoic acid (crude solid) | 8.57 min | 242/244 |

| (S)-Ethyl 3-(4-bromophenyl)butanoate | 8.32 min | 270/272 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis of less volatile compounds and is particularly useful for assessing reaction conversion and final product purity. nih.gov During the synthesis of (S)-ethyl 3-(4-bromophenyl)butanoate, LC-MS analysis indicated approximately 95% conversion by comparing the ratio of the remaining (4-bromophenyl)boronic acid to the formed ester product. orgsyn.orgorgsyn.org The final product, (3S)-3-(4-bromophenyl)butanoic acid, was also analyzed by LC-MS to confirm its identity. orgsyn.orgorgsyn.org The technique provides both the retention time from the liquid chromatography separation and the mass-to-charge ratio of the molecule, often observed as an adduct with ions from the mobile phase, such as ammonium (NH4+). orgsyn.org

| Compound | Retention Time (Rt) | Mass Spectrum (m/z) |

|---|---|---|

| (3S)-3-(4-Bromophenyl)butanoic acid | 0.63 min | 260/262 [M+NH4]+ |

For chiral molecules such as this compound, determining the enantiomeric excess (e.e.) is critical, as different enantiomers can have distinct biological activities. heraldopenaccess.us Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. phenomenex.com The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times. sigmaaldrich.com In the large-scale synthesis of the (S)-enantiomer, chiral HPLC was used to measure the enantiomeric purity. orgsyn.orgorgsyn.org The initial crude product showed an e.e. of 73.3%. orgsyn.org Following a crystallization step, analysis of the mother liquor by chiral HPLC showed that the enantiomeric excess had been significantly enhanced to 99.1%, demonstrating the effectiveness of the purification method. orgsyn.org

| Chiral HPLC Conditions and Results | |

|---|---|

| Parameter | Condition/Value |

| Column | Chiralcel OJ-H (4.6 x 150 mm) |

| Mobile Phase | 95/5 Heptane/Isopropyl Alcohol (IPA) |

| Flow Rate | 1 mL/min |

| Initial Enantiomeric Excess (e.e.) | 73.3% |

| Final Enantiomeric Excess (e.e.) after Crystallization | 99.1% |

Crystallographic Analysis

Single Crystal X-ray Diffraction is a definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unambiguous proof of a molecule's connectivity and, for chiral compounds, allows for the absolute assignment of stereochemistry (the R or S configuration at a chiral center). The resulting structural data also reveals detailed information about the molecular packing within the crystal lattice, including intermolecular interactions such as hydrogen bonding and van der Waals forces. mdpi.com These interactions govern the physical properties of the solid material.

While the absolute stereochemistry of (S)-3-(4-bromophenyl)butanoic acid has been unequivocally confirmed through chemical correlation methods, a specific single-crystal X-ray diffraction study for this compound or its direct derivatives was not found in the reviewed literature. orgsyn.org Such a study would provide valuable insights into its solid-state conformation and the supramolecular architecture of its crystalline form.

Theoretical and Computational Studies of 3 4 Bromophenyl Butanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is frequently used to calculate the optimized geometry, electronic properties, and vibrational frequencies of molecules. For butanoic acid derivatives, DFT calculations are typically performed using specific basis sets, such as B3LYP/6-31+G(d), to provide a balance of accuracy and computational efficiency. biointerfaceresearch.comresearchgate.net

Molecular Design and Geometry Optimization

The initial step in the theoretical analysis of 3-(4-Bromophenyl)butanoic acid involves its molecular design and geometry optimization. biointerfaceresearch.comresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. biointerfaceresearch.com For similar butanoic acid derivatives, geometry optimizations are often performed using the DFT method with the B3LYP functional and a 6-31+G(d) basis set, sometimes in a simulated solvent environment like water to mimic physiological conditions. biointerfaceresearch.com The optimization calculations also yield important thermodynamic data, such as enthalpies and Gibbs free energies, at standard conditions. biointerfaceresearch.com All optimized structures are confirmed as minima by ensuring they have no imaginary vibrational frequencies. biointerfaceresearch.com

Electronic Properties Analysis (e.g., HOMO-LUMO Energies)

The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. rug.nl

In a study of new butanoic acid derivatives, the HOMO was generally found to be located on the aromatic rings, while the LUMO distribution varied depending on the specific structure. biointerfaceresearch.comresearchgate.net For these related compounds, the calculated HOMO-LUMO energy gaps were found to be significant in determining their chemical reactivity. biointerfaceresearch.comresearchgate.net

| Property | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| ΔE (HOMO-LUMO gap) | Energy difference between HOMO and LUMO | A larger gap suggests higher stability and lower reactivity. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and the delocalization of electron density within a molecule. uni-muenchen.de It provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and bonds. uni-muenchen.de This analysis is particularly useful for understanding intermolecular and intramolecular interactions, such as hydrogen bonding and hyperconjugative interactions, by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The stabilization energies associated with these interactions can be quantified using second-order perturbation theory. uni-muenchen.de

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. tandfonline.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. biointerfaceresearch.comresearchgate.net

In computational studies of similar butanoic acid derivatives, MEP maps have been used to identify the most electron-rich regions, often located around oxygen atoms. researchgate.net These regions are indicative of potential sites for electrostatic interactions or hydrogen bonding with biological receptors. researchgate.netresearchgate.net

Vibrational Frequency Analysis and Stability Predictions

Theoretical vibrational frequency analysis, performed using DFT methods, is a crucial step to confirm that an optimized geometry represents a true energy minimum on the potential energy surface. biointerfaceresearch.com The absence of any imaginary frequencies indicates a stable structure. biointerfaceresearch.com Furthermore, the calculated vibrational spectra (IR and Raman) can be compared with experimental data to validate the computational model. sciensage.info The theoretical frequencies are often scaled to account for systematic errors arising from the approximations in the computational method and anharmonicity. researchgate.net This analysis provides detailed assignments of vibrational modes, such as stretching, bending, and torsional motions within the molecule. sciensage.info

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and stability of molecules in a simulated environment, such as in solution or in complex with a biological target. mdpi.comnih.gov

While specific MD simulation studies focusing solely on this compound are not widely reported, simulations have been conducted on structurally related compounds to understand their behavior and interactions. For instance, MD simulations have been used to investigate the stability of complexes formed between butanoic acid derivatives and biological targets, such as enzymes. nih.gov These simulations can reveal stable binding modes and provide insights into the thermodynamic properties of the ligand-receptor interactions. nih.gov In a study on a related compound, 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, MD simulations were used to assess its stabilizing effect on a protein target. nih.gov

Protein-Ligand Interactions and Binding Affinity

Detailed computational studies, such as molecular docking, have been performed on derivatives and structural analogs of this compound to elucidate their interactions with protein targets. For instance, research on 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, a related compound, identified key interactions with the enzyme 3-hydroxykynurenine transaminase (3HKT) from Anopheles gambiae. nih.govresearchgate.netnih.gov In these docking simulations, the compound formed conventional hydrogen bonds with amino acid residues such as serine 43, serine 154, and arginine 356 within the protein's binding pocket. researchgate.netresearchgate.net The bromophenyl group is often noted for its potential to enhance binding affinity to biological targets through various interactions. smolecule.comvulcanchem.com While these findings are for a related molecule, they suggest that the bromophenyl and butanoic acid moieties of this compound could participate in similar hydrogen bonding and hydrophobic interactions, which are critical for stabilizing a ligand within a protein's active site.

Thermodynamic Calculations of Binding Energies (ΔGbind)

Thermodynamic calculations, particularly the estimation of binding free energy (ΔGbind), are essential for quantifying the stability of a protein-ligand complex. For 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, a butanoic acid derivative containing a bromophenyl group, molecular dynamics simulations and subsequent thermodynamic calculations revealed a total binding energy (ΔGbind) of -12.02 kcal/mol with its protein target. nih.govresearchgate.net This negative value indicates a favorable binding process. These types of calculations help in comparing the binding efficiencies of different potential inhibitors and guiding the design of more potent molecules. nih.govresearchgate.net

In Silico Studies for Drug-Likeness and Bioavailability

In silico tools are instrumental in the early stages of drug discovery for predicting the pharmacokinetic profile and bioavailability of a compound. These predictions help to filter out candidates that are unlikely to become viable drugs.

Prediction of Pharmacokinetic Properties (e.g., miLogP, TPSA, Rotatable Bonds)

The pharmacokinetic properties of this compound and its isomers have been calculated using various computational models. These parameters are crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The molecular weight of this compound is 243.10 g/mol . sigmaaldrich.com For its isomer, 4-(4-Bromophenyl)butanoic acid, the topological polar surface area (TPSA) is calculated to be 37.3 Ų, and it has 4 rotatable bonds, 1 hydrogen bond donor, and 2 hydrogen bond acceptors. ambeed.com Another isomer, 4-(3-Bromophenyl)butanoic acid, has a calculated XLogP3-AA (a measure of lipophilicity) of 2.7. nih.gov Given that this compound is an isomer with the same molecular formula, its pharmacokinetic properties are expected to be very similar. ambeed.comnih.gov

Table 1: Predicted Pharmacokinetic Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight (g/mol) | 243.10 | sigmaaldrich.com |

| miLogP (XLogP3-AA) | ~2.7 | nih.gov |

| Topological Polar Surface Area (TPSA) | ~37.3 Ų | ambeed.com |

| Number of Rotatable Bonds | 4 | ambeed.com |

| Hydrogen Bond Donors | 1 | ambeed.com |

| Hydrogen Bond Acceptors | 2 | ambeed.com |

Note: Values for miLogP and TPSA are based on isomers and are expected to be similar for this compound.

Assessment of Drug-Likeness Rules (e.g., Lipinski's Rule of Five)

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound, focusing on properties that would make it a likely orally active drug in humans. units.it The rule states that an orally active drug generally has no more than one violation of the following criteria: not more than 5 hydrogen bond donors, not more than 10 hydrogen bond acceptors, a molecular mass under 500 daltons, and an octanol-water partition coefficient (log P) not greater than 5. units.it

Based on the predicted properties, this compound adheres to all the criteria set by Lipinski's Rule of Five.

Table 2: Lipinski's Rule of Five Assessment for this compound

| Rule | Value | Threshold | Conformance |

|---|---|---|---|

| Molecular Weight | 243.10 g/mol | < 500 daltons | Yes |

| log P (miLogP) | ~2.7 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Number of Violations | 0 | Pass |

The compound's full compliance with Lipinski's rule suggests it possesses favorable physicochemical properties for oral bioavailability. Studies on similar isomeric 4-[(n-bromophenyl)carbamoyl]butanoic acids also found that they generally obey the rules of drug-likeness and exhibit good potential for bioavailability. researchgate.net

Biological Activities and Medicinal Chemistry Research of 3 4 Bromophenyl Butanoic Acid and Its Analogs

Enzyme Inhibition Studies

There is no specific information available in the reviewed literature regarding the enzyme inhibition properties of 3-(4-Bromophenyl)butanoic acid.

No studies were identified that specifically evaluate the histone deacetylase (HDAC) inhibitory activity of this compound. While short-chain fatty acids like butyrate (B1204436) are known HDAC inhibitors, it is not documented whether the presence of the 4-bromophenyl group at the 3-position of the butanoic acid chain confers or modifies this activity.

Specific research on the impact of this compound on gene expression, cell proliferation, or apoptosis is not available in the public domain.

There is no available research detailing the effects of this compound on any specific kinases involved in disease progression.

Anti-inflammatory Properties and Mechanisms

No studies were found that investigate the anti-inflammatory properties or the underlying mechanisms of action for this compound.

Anticancer Research and Potential Therapeutic Applications

There is a lack of specific anticancer research on this compound. While the 4-bromophenyl moiety is found in some compounds with anticancer activity, the therapeutic potential of this compound itself has not been reported.

No information is available regarding the modulation of any cellular signaling pathways by this compound.

Toxicity Profiles and Therapeutic Window Assessments

Detailed toxicological profiles and therapeutic window assessments for this compound are not extensively documented in publicly available literature. However, information on related compounds offers some context. For instance, the analog 4-(4-Bromophenyl)butanoic acid is classified as Acute Toxicity 4 (Oral), indicating it may be harmful if swallowed. sigmaaldrich.com Another related compound, (3S)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid, has been subject to peer-reviewed toxicity value assessments, suggesting that toxicity is a consideration for this structural class. epa.gov

A study on 3-(4-bromophenyl)-5-acetyloxymethyl-2,5-dihydrofuran-2-one, a potential antifungal drug, characterized it as having low acute toxicity in in-vivo studies. nih.gov The lack of comprehensive data for this compound itself highlights the need for further investigation to establish a definitive toxicity profile and determine its therapeutic window.

Antimicrobial and Antifungal Activities

Research into analogs of this compound reveals significant antimicrobial and antifungal potential.

One study detailed a derivative, 3-(4-bromophenyl)-5-acetyloxymethyl-2,5-dihydrofuran-2-one , which is part of a novel group of potential antifungal drugs. nih.gov This compound demonstrated high in vitro antifungal activity. nih.gov

Another research avenue explored N-(4-bromophenyl)furan-2-carboxamide and its derivatives for antibacterial properties against extensively drug-resistant (XDR) pathogens. The parent compound, N-(4-bromophenyl)furan-2-carboxamide, showed excellent activity against several XDR pathogens, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. nih.gov

Furthermore, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species. nih.gov Certain brominated phenol (B47542) derivatives have also been synthesized and tested, with some showing antibacterial activity against Staphylococcus epidermidis. researchgate.net

The following table summarizes the antimicrobial activities of some analogs:

| Compound/Analog | Activity Type | Target Organisms | Key Findings |

| 3-(4-bromophenyl)-5-acetyloxymethyl-2,5-dihydrofuran-2-one | Antifungal | Not specified | Characterized by high in vitro antifungal activity. nih.gov |

| N-(4-bromophenyl)furan-2-carboxamide | Antibacterial | XDR Pathogens (A. baumannii, K. pneumoniae, E. cloacae, MRSA) | Exhibited excellent activity against the tested drug-resistant bacteria. nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Antibacterial, Antifungal | ESKAPE bacteria, Drug-resistant Candida | Activity is dependent on the specific chemical structure of the derivative. nih.gov |

| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Antibacterial | Staphylococcus epidermidis | Displayed activity with a minimum inhibitory concentration of 16 µg/ml. researchgate.net |

Antioxidant Potential

The antioxidant potential of this compound has not been directly reported, but the activity of related brominated phenolic compounds has been investigated. Phenolic compounds, in general, are known for their antioxidant capabilities, which are attributed to their ability to scavenge free radicals. nih.govmdpi.com

Studies on brominated phenols derived from benzylic acid have shown them to be effective scavengers of DPPH• and ABTS•+ radicals. nih.gov The antioxidant properties of these compounds were compared to standards like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). nih.gov Research has also indicated that the chemical modification of flavonoids through bromination can lead to derivatives with higher antioxidant activity and greater lipophilicity compared to the original compounds. nih.gov This suggests that the bromine atom in the structure of this compound could influence its antioxidant properties. The reactivity of bromine with phenolic compounds is very high, which can enhance their transformation and potential biological activities. researchgate.net

DNA and Macromolecule Interactions (e.g., Intercalation with Salmon Sperm DNA)

Direct studies on the interaction between this compound and DNA are not available in the reviewed literature. However, the investigation of how small molecules bind to DNA is a crucial area of drug discovery, often utilizing salmon sperm DNA (ssDNA) as a model. researchgate.netnih.gov This type of research helps in designing drugs with improved efficacy by understanding their mechanisms of action at the molecular level. nih.gov Such studies typically employ spectroscopic and thermodynamic techniques to determine the mode of binding (e.g., groove binding or intercalation) and the stability of the drug-DNA complex. researchgate.netnih.gov While no specific data exists for this compound, this established methodology could be applied to determine its potential to interact with DNA and other macromolecules.

Neurodegenerative Disorders Research

There is no direct research linking this compound to neurodegenerative disorders. However, broader research into related chemical classes, such as polyphenols and other heterocyclic compounds, indicates potential neuroprotective effects. mdpi.comnih.gov

Polyphenolic compounds are widely studied for their ability to protect neuronal cells by mitigating oxidative stress and damage. nih.gov Their mechanisms of action often involve antioxidant and anti-inflammatory pathways. mdpi.com Phytochemicals, including various phenolic compounds, are being investigated for their potential to reduce the risk of developing neurodegenerative conditions like Alzheimer's and Parkinson's diseases. mdpi.comnih.gov Given that this compound contains a phenyl group, a feature common in many biologically active compounds, its potential role in neuroprotection could be an area for future investigation. The therapeutic potential of various natural and synthetic molecules is often linked to their ability to cross the blood-brain barrier and interact with targets within the central nervous system. mdpi.com

Structure-Activity Relationship (SAR) Studies

While specific structure-activity relationship (SAR) studies for this compound are not detailed, research on analogous compounds provides valuable insights into how structural modifications can influence biological activity.

In related series of compounds, the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid chain have been shown to be critical for activity.

Antifungal Activity : In a series of coruscanone A analogs, modifications to the core ring, an enolic methoxy (B1213986) group, and a side chain styryl moiety were evaluated. These studies revealed that a 2-methoxymethylene-cyclopent-4-ene-1,3-dione structure was the key pharmacophore for antifungal activity, with the side chain playing a complementary role in target binding. nih.gov

Antimicrobial Activity : For 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the incorporation of heterocyclic substituents into hydrazone-based structures greatly enhanced antimicrobial activity against multidrug-resistant pathogens. nih.gov In another study, for a series of 2,3-diaryl-4-thiazolidinone derivatives, a bromo substituent on a phenylethyl amino group was found to be a crucial structural requirement for inhibiting cancer cell migration. mdpi.com

Platelet Aggregation Inhibition : In a series of phenylated pyrazoloalkanoic acids, SAR studies showed that a vicinally diphenylated pyrazole (B372694) with an attached ω-alkanoic acid side chain of eight or nine atoms was essential for activity. The potency was dependent on both the length of the side chain and its spatial relationship to the phenyl rings. nih.gov

These examples from related but distinct chemical series underscore the importance of specific functional groups and their arrangement for biological activity. For this compound, the position of the bromine atom (para), the butanoic acid side chain, and the methyl group are all expected to be key determinants of its biological profile.

Comparison with Structurally Similar Compounds (e.g., 4-Acetamidobutanoic Acid, 4-(3-Methylphenoxy)butanoic Acid)

The biological activity of a compound is intrinsically linked to its structure. Minor alterations to a chemical scaffold can lead to significant changes in its pharmacological profile. By comparing this compound with structurally related molecules, the importance of specific functional groups and their positioning becomes evident.

4-Acetamidobutanoic Acid , a derivative of gamma-aminobutyric acid (GABA), serves as an interesting comparison. It is a human metabolite that can be found in various foods. Unlike the synthetic nature of this compound, 4-Acetamidobutanoic acid is an endogenous compound involved in metabolic pathways. Its biological role is primarily associated with the urea (B33335) cycle and amino acid metabolism. Research has indicated that urinary levels of 4-acetamidobutanoic acid are elevated in patients with chronic kidney disease, suggesting its potential as a biomarker for renal dysfunction. molport.com The primary structural difference is the replacement of the 4-bromophenyl group with an acetamido group. This changes the molecule from being largely lipophilic and aromatic to one that is more polar and aliphatic, fundamentally altering its interaction with biological targets. While this compound and its analogs are explored for their potential as pharmacological agents acting on specific receptors or enzymes, 4-Acetamidobutanoic acid is studied in the context of metabolic balance and disease pathology.

4-(3-Methylphenoxy)butanoic Acid and its isomers, such as 4-(2-methyl-4-chlorophenoxy)butanoic acid (MCPB), belong to a different class of biologically active compounds: phenoxy herbicides. agropages.comepa.gov These compounds function as synthetic auxins, a type of plant growth regulator. agropages.com They are designed to mimic the plant hormone indole-3-acetic acid, causing uncontrolled growth and ultimately death in susceptible plants. agropages.com The key structural features for this herbicidal activity are the phenoxyacetic acid core and specific substitutions on the aromatic ring. In contrast, the research focus for phenylalkanoic acids like this compound in medicinal chemistry is typically on targets within mammalian systems, such as enzymes or receptors involved in human diseases. Another related compound, 4-(3-Methoxyphenoxy)butyric acid, has been identified as an intermediate in the synthesis of novel estrogen receptor modulators, highlighting how different substitutions on the phenoxybutyric acid scaffold can direct the compound towards entirely different therapeutic targets. nih.gov The substitution of a methylphenoxy group for the bromophenyl group, and the different linkage to the butanoic acid chain, results in a molecule with a distinct three-dimensional shape and electronic profile, leading to a completely different biological application.

The following table summarizes the key differences between these compounds:

| Compound Name | Core Structure | Key Functional Groups | Primary Biological Role/Application |

| This compound | Phenylbutanoic Acid | 4-Bromophenyl | Investigational (Medicinal Chemistry) |

| 4-Acetamidobutanoic Acid | Butanoic Acid | Acetamido, Carboxyl | Human Metabolite, GABA derivative molport.com |

| 4-(3-Methylphenoxy)butanoic Acid | Phenoxybutanoic Acid | 3-Methylphenoxy | Herbicide (Synthetic Auxin) agropages.com |

Effect of Bromine Position on Activity (e.g., Ethyl 2-(4-bromophenyl)butanoate vs. Ethyl 4-(3-bromophenyl)butanoate)

The principle of structure-activity relationships (SAR) is fundamental in medicinal chemistry, and the position of a substituent on an aromatic ring can dramatically alter a molecule's biological activity. The electronic and steric properties of a molecule are influenced by the location of functional groups, which in turn affects its ability to bind to a biological target.

These structural nuances are pivotal in drug design and lead optimization. The choice between a 2-, 3-, or 4-phenylbutanoate scaffold, combined with the specific substitution pattern on the aromatic ring (e.g., 3-bromo vs. 4-bromo), allows chemists to fine-tune the pharmacological properties of a molecule to enhance potency and selectivity for a desired biological target.

The table below outlines the structural differences between these example compounds.

| Compound Name | Phenyl Ring Attachment | Bromine Position |

| Ethyl 2-(4-bromophenyl)butanoate | C2 (alpha-position) | C4 (para-position) |

| ethyl 3-(4-bromophenyl)butanoate | C3 (beta-position) | C4 (para-position) |

| Ethyl 4-(3-bromophenyl)butanoate | C4 (gamma-position) | C3 (meta-position) |

Applications in Advanced Organic Synthesis and Material Science

Building Block for Complex Molecules

The strategic placement of functional groups makes 3-(4-Bromophenyl)butanoic acid a significant starting material in multi-step synthetic pathways. Its ability to be produced in a chirally pure form is particularly important for applications in the pharmaceutical industry, where the specific three-dimensional arrangement of atoms is often critical to biological activity. orgsyn.org

Precursor for Enantiomerically Pure Carboxylic Acids

A key application of this compound is its role in the synthesis of enantiomerically pure compounds. Access to single-enantiomer intermediates is of high importance for the synthesis of pharmaceutically active compounds. orgsyn.orgorgsyn.org A robust and scalable method has been developed for producing the (S)-enantiomer of this compound with high chiral purity. orgsyn.org

The process begins with a "rhodium-catalyzed asymmetric addition" (RCAA), a powerful method for creating carbon-carbon bonds with high enantioselectivity. orgsyn.org In this reaction, 4-bromophenylboronic acid is added to ethyl crotonate in the presence of a rhodium catalyst and a chiral ligand, (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP). orgsyn.orgorgsyn.org This step produces the ethyl ester of (S)-3-(4-bromophenyl)butanoic acid with a high initial enantiomeric excess. orgsyn.org The subsequent hydrolysis of the ester to the carboxylic acid, followed by a crystallization process, further enhances the chiral purity to greater than 98% enantiomeric excess. orgsyn.org This method is noted for being reproducible, scalable, and cost-effective, making it suitable for producing large quantities of this valuable chiral building block. orgsyn.org

| Parameter | Details | Source(s) |

| Reaction Type | Rhodium-Catalyzed Asymmetric Conjugate Addition | orgsyn.org |

| Key Reactants | (4-Bromophenyl)boronic acid, Ethyl (E)-but-2-enoate | orgsyn.orgorgsyn.org |

| Catalyst System | Bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430), (R)-BINAP | orgsyn.orgorgsyn.org |

| Solvent | 1,4-Dioxane (B91453) and Water | orgsyn.org |

| Intermediate | (S)-Ethyl 3-(4-bromophenyl)butanoate | orgsyn.org |

| Final Step | Hydrolysis of the ester followed by crystallization | orgsyn.org |

| Final Product | (3S)-3-(4-Bromophenyl)butanoic acid | orgsyn.org |

| Overall Yield | 73% (after crystallization) | orgsyn.org |

| Enantiomeric Excess | >98% | orgsyn.org |

Intermediate in the Development of New Chemical Compounds

As a chiral building block, this compound serves as a key intermediate in the synthesis of more complex molecules, particularly for the pharmaceutical industry. orgsyn.org Its structure is analogous to other biologically active compounds, such as (R)-Baclofen, which is (R)-4-amino-3-(4-chlorophenyl)butanoic acid. nih.gov The core structure of 3-arylbutanoic acid is a valuable scaffold, and the presence of the bromine atom on the phenyl ring provides a reactive site for further chemical modifications, allowing for the development of a diverse library of new chemical entities.

Derivatives and Analogs in Drug Discovery

The modification of the this compound structure is a strategy employed in drug discovery to generate novel compounds with potential therapeutic applications. The carboxylic acid and the bromophenyl group are primary sites for derivatization.

Synthesis of Novel Heterocyclic Systems

While direct synthesis of heterocyclic compounds starting from this compound is not extensively documented in the provided research, related bromophenyl precursors are widely used to generate these important chemical structures. researchgate.netmdpi.commdpi.com For instance, research has shown that 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid, a structurally related compound, can be used as a starting material to synthesize various heterocycles, including fused oxoimidazolo-thiadiazole systems. researchgate.net The bromophenyl moiety is a common structural element in precursors for generating triazoles and tetrahydrofurans. mdpi.commdpi.com This suggests that this compound could be a viable precursor for similar synthetic strategies, where the butanoic acid chain is first modified and then cyclized to form novel heterocyclic systems.

Development of Prodrugs or Biologically Active Conjugates (e.g., 4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid)

The carboxylic acid group of this compound is an ideal handle for the development of prodrugs. Prodrugs are inactive compounds that are converted into active drugs within the body. This strategy is often used to improve a drug's properties, such as solubility, stability, or targeted delivery.

By reacting the carboxylic acid of this compound with an amine, such as benzylamine, an amide bond can be formed. This would result in a conjugate compound like 4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid . This modification converts the acidic carboxyl group into a neutral amide, which can significantly alter the molecule's physicochemical properties, potentially enhancing its ability to cross biological membranes. Once in the body, cellular enzymes could cleave the amide bond, releasing the active parent carboxylic acid. This approach is a common strategy in medicinal chemistry to optimize drug delivery and efficacy.

Catalysis Research involving Bromophenyl Systems

Catalysis plays a dual role in the context of this compound: it is critical for its synthesis and essential for its subsequent use as a synthetic building block.

The synthesis of the enantiomerically pure form of the acid is itself a prime example of advanced catalysis. orgsyn.org The rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an unsaturated ester is a highly efficient method for creating a chiral center with a specific stereochemistry. orgsyn.orgrsc.org The choice of the chiral ligand, (R)-BINAP, is crucial for directing the reaction to produce the desired (S)-enantiomer with high selectivity. orgsyn.orgorgsyn.org